molecular formula C14H14BCl2NO3 B605505 [3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride CAS No. 1213786-72-1

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride

Cat. No.: B605505
CAS No.: 1213786-72-1
M. Wt: 325.98
InChI Key: NKFCWFBFRRZSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AN3485 Hydrochloride is a benzoxaborole analog that functions as a Toll-Like Receptor (TLR) inhibitor. It has shown inhibitory activity against TLR2, TLR3, TLR4, and TLR5 with IC50 values ranging from 18 to 580 nM . This compound is primarily used in scientific research for its anti-inflammatory properties.

Scientific Research Applications

AN3485 Hydrochloride has a wide range of scientific research applications:

Preparation Methods

The synthesis of AN3485 Hydrochloride involves several steps, including the preparation of the benzoxaborole core and subsequent functionalization to introduce the hydrochloride group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AN3485 Hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

AN3485 Hydrochloride exerts its effects by inhibiting Toll-Like Receptors (TLRs), which are involved in the activation of immune responses. By binding to TLR2, TLR3, TLR4, and TLR5, the compound prevents the receptors from triggering the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition reduces inflammation and modulates the immune response .

Comparison with Similar Compounds

AN3485 Hydrochloride is unique due to its benzoxaborole core and its broad inhibitory activity against multiple TLRs. Similar compounds include:

Properties

IUPAC Name

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3.ClH/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11;/h1-6,18H,7-8,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFCWFBFRRZSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride
Reactant of Route 2
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.